molecular formula C17H14BrN3O B8169370 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine

5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine

Cat. No.: B8169370
M. Wt: 356.2 g/mol
InChI Key: UDRDAQKBWPWGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bromopyrazine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the bromine atom can produce various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Benzyloxy)phenyl)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(2-(Benzyloxy)phenyl)-3-fluoropyrazin-2-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(2-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom and can participate in different types of chemical reactions, making this compound more versatile in synthetic applications .

Properties

IUPAC Name

3-bromo-5-(2-phenylmethoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c18-16-17(19)20-10-14(21-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRDAQKBWPWGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C(=N3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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